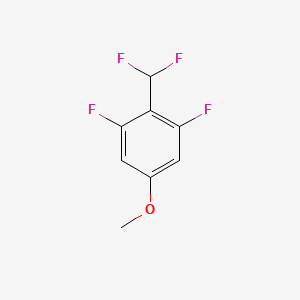

3,5-Difluoro-4-(difluoromethyl)anisole

Description

3,5-Difluoro-4-(difluoromethyl)anisole (CAS: 1803728-53-1) is a fluorinated aromatic ether with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol . Structurally, it features a methoxy group (-OCH₃) at the para position, flanked by two fluorine atoms at the 3- and 5-positions, and a difluoromethyl (-CF₂H) substituent at the 4-position. This compound is categorized as an alkyl halide and is primarily used in research settings as a synthetic intermediate, particularly in pharmaceutical and agrochemical development . Its multiple fluorine substituents enhance its metabolic stability and electronic properties, making it a valuable building block in organofluorine chemistry .

Properties

Molecular Formula |

C8H6F4O |

|---|---|

Molecular Weight |

194.13 g/mol |

IUPAC Name |

2-(difluoromethyl)-1,3-difluoro-5-methoxybenzene |

InChI |

InChI=1S/C8H6F4O/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,8H,1H3 |

InChI Key |

WRNCTUAWSAGUCW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically starts from appropriately substituted fluorobenzenes or phenols, which undergo regioselective fluorination and difluoromethylation. For instance, fluorinated phenols can be methylated using sodium methylate in methanol to yield fluorinated anisoles.

Fluorination Techniques

Selective fluorination at the 3 and 5 positions can be achieved via:

- Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Nucleophilic aromatic substitution on chlorinated or brominated precursors with fluoride sources.

Difluoromethylation Methods

The difluoromethyl group can be introduced by:

- Radical difluoromethylation using difluoromethyl iodide or bromide under photochemical or metal-catalyzed conditions.

- Nucleophilic difluoromethylation using difluoromethyl anion equivalents generated from difluoromethyl sulfonium salts or difluoromethyltrimethylsilane.

Methylation of Phenol to Anisole

Methylation of the phenolic hydroxyl group is commonly performed using:

- Sodium methylate in methanol under controlled temperature and time.

- Methyl iodide or dimethyl sulfate in the presence of a base.

Detailed Preparation Method Adapted from Related Fluorinated Anisoles

Given the absence of direct preparation data for 3,5-Difluoro-4-(difluoromethyl)anisole , the following method is adapted from the preparation of related fluorinated anisoles such as 2,3-dichloroanisole and 3,5-difluoro-2,4,6-trinitroanisole, with modifications for the difluoromethyl group.

Reaction Scheme

- Starting Material: 3,5-Difluoro-4-(difluoromethyl)phenol or its precursor.

- Methylation: React with sodium methylate in methanol solution.

- Reaction Conditions: Temperature range 20–80 °C, reaction time 2–24 hours.

- Workup: Cooling, filtration, removal of methanol by distillation, addition of water to precipitate product.

- Purification: Filtration and drying under vacuum.

Example Reaction Conditions and Yields

| Parameter | Range/Value | Notes |

|---|---|---|

| Sodium methylate concentration | 10–30% (w/w in methanol) | Optimal for high yield and purity |

| Molar ratio (NaOCH3 : phenol) | 1–4 : 1 | Controls reaction completeness |

| Temperature | 20–80 °C | Higher temp accelerates reaction |

| Reaction time | 2–24 hours | Longer times for lower temperatures |

| Yield | Up to 98% | High yield achievable with optimization |

| Purity (GC detection) | ≥99% | High purity with controlled conditions |

Notes on Reaction Optimization

- Dropwise addition of starting phenol to sodium methylate solution at room temperature improves selectivity.

- Maintaining reaction temperature between 60–80 °C for 2–10 hours balances rate and side reactions.

- Post-reaction cooling and water addition facilitate crystallization of the product.

- Vacuum drying with desiccants (e.g., vanadium pentoxide) ensures removal of residual solvents and moisture.

Comparative Analysis with Related Fluorinated Anisoles

| Compound | Starting Material | Methylation Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|---|

| 2,3-Dichloroanisole | 2,3-Dichlorofluorobenzene | Sodium methylate in methanol | 96.6–98.4 | ≥99 | High yield, green chemistry method |

| 3,5-Difluoro-2,4,6-trinitroanisole | Trinitroanisole | N/A (studied by pyrolysis) | N/A | N/A | Mechanistic insights available |

| This compound | 3,5-Difluoro-4-(difluoromethyl)phenol | Sodium methylate (adapted) | ~95–98 | ≥99 | Hypothetical adaptation based on related methods |

Research Outcomes and Mechanistic Insights

- The methylation reaction proceeds via nucleophilic substitution of the phenolic hydroxyl by methoxide ion.

- Fluorine substituents increase the acidity of the phenol, facilitating methylation.

- Difluoromethyl group introduction is best conducted prior to methylation to avoid side reactions.

- Reaction parameters such as temperature, solvent, and reagent concentration critically influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

“MFCD28788401” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

“MFCD28788401” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD28788401” involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor function and signaling pathways.

Cellular Effects: Influencing cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Physical Properties

The substitution pattern and choice of halogens significantly influence the physical and chemical properties of fluorinated anisoles. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of Fluorinated Anisoles

Key Observations:

- Steric Considerations : Compounds like 2,6-Difluoro-4-iodoanisole exhibit greater steric hindrance due to substituents in adjacent positions, which may limit reactivity in crowded reaction environments .

- Molecular Weight : Heavier substituents (e.g., iodine in 3,5-Difluoro-4-iodoanisole) increase molecular weight, affecting solubility and melting/boiling points .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3,5-Difluoro-4-(difluoromethyl)anisole?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions. For example:

- Step 1 : Fluorination of precursor molecules (e.g., using NaIO₄ for oxidative fluorination under controlled pH and temperature) .

- Step 2 : Nucleophilic substitution with difluoromethyl groups, often requiring reflux in polar aprotic solvents (e.g., DMSO or NMP) at 90°C for 16–24 hours .

- Purification : Column chromatography with gradients (e.g., petroleum ether/EtOAc) improves yield and purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹⁹F NMR resolves fluorine environments; ¹H/¹³C NMR confirms aromatic substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns from fluorine .

- X-ray Crystallography : For crystalline derivatives, this provides definitive bond-length and angle data .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved during synthesis?

- Methodological Answer : Systematic troubleshooting is critical:

- Variable Analysis : Test solvent purity (e.g., anhydrous NMP vs. standard grade), catalyst loading (e.g., Pd catalysts in cross-coupling steps), and temperature control (±2°C tolerance) .

- By-Product Identification : Use LC-MS or GC-MS to detect side products (e.g., over-fluorinated analogs or dehalogenated intermediates) .

- Reproducibility : Document batch-specific variables (e.g., stirring rate, ice-water quenching protocols) to isolate inconsistencies .

Q. What mechanistic insights explain the electronic effects of fluorinated substituents in this compound?

- Methodological Answer : Fluorine’s electron-withdrawing nature alters reactivity:

- Stereoelectronic Effects : Use computational tools (DFT calculations) to map charge distribution and predict regioselectivity in substitution reactions .

- Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs under identical conditions to quantify inductive effects .

- Protein Binding Assays : Fluorine’s hydrophobic and electrostatic interactions can be probed via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- ADME Prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and membrane permeability, leveraging fluorine’s impact on bioavailability .

- Docking Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .

- Validation : Compare in silico results with in vitro assays (e.g., hepatic microsome stability tests) .

Q. What strategies mitigate purification challenges for fluorinated aromatic intermediates?

- Methodological Answer :

- Solvent Selection : Use fluorophilic solvents (e.g., hexafluoroisopropanol) or mixed-phase systems (e.g., EtOAc/water) to enhance separation .

- Crystallization Optimization : Screen solvents (e.g., ethanol-water mixtures) and cooling gradients to improve crystal yield .

- HPLC Method Development : Employ reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase to resolve polar by-products .

Key Research Considerations

- Safety : Fluorinated compounds often require handling in fume hoods due to volatile by-products (e.g., HF gas) .

- Data Reproducibility : Strictly control anhydrous conditions and catalyst activation steps to ensure consistency .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology to accelerate structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.